3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a fluorine atom on the benzoxazole ring, which is connected to a propan-1-amine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine typically involves the reaction of 5-fluorobenzo[d]oxazole with a suitable propan-1-amine derivative under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes that ensure the compound is produced in high purity and yield .
Analyse Chemischer Reaktionen
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzoxazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzoxazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(5-Chlorobenzo[d]oxazol-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(5-Bromobenzo[d]oxazol-2-yl)propan-1-amine: Similar structure but with a bromine atom instead of fluorine.
3-(5-Iodobenzo[d]oxazol-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .
Eigenschaften
Molekularformel |
C10H11FN2O |
---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-(5-fluoro-1,3-benzoxazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H11FN2O/c11-7-3-4-9-8(6-7)13-10(14-9)2-1-5-12/h3-4,6H,1-2,5,12H2 |
InChI-Schlüssel |
DLSDWLQLQWMPRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C(O2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.